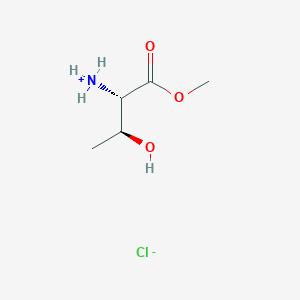
Glycinmethylesterhydrochlorid
Übersicht
Beschreibung
Glycine methyl ester hydrochloride, also known as methyl glycinate hydrochloride, is an organic compound with the formula [CH₃O₂CCH₂NH₃]Cl. It is the hydrochloride salt of the methyl ester of the amino acid glycine. This compound appears as a white, water-soluble solid and is primarily used in the synthesis of various organic compounds and amino acids .
Wissenschaftliche Forschungsanwendungen
Glycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of cyclophosphazene compounds with amino acid esters as side groups.
Biology: Utilized in peptide synthesis, providing a green method for peptide formation in aqueous media.
Industry: Applied in the fabrication of optoelectronic devices due to its nonlinear optical properties.
Wirkmechanismus
Target of Action
Glycine methyl ester hydrochloride is the hydrochloride of the methyl ester of the amino acid glycine . It is primarily used in the synthesis of peptides and cyclophosphazene compounds with amino acid esters as side groups . Therefore, its primary targets are the amino acid sequences in these peptides and compounds.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It can be prepared by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . Upon treatment with a base, the salt converts to glycine methyl ester . This interaction results in the formation of peptides in an aqueous medium, making it a green method for peptide formation .
Biochemical Pathways
Glycine methyl ester hydrochloride affects the biochemical pathways involved in peptide synthesis. It is utilized in the formation of cyclophosphazene compounds with amino acid esters as side groups . The compound’s role in these pathways leads to the downstream effect of peptide and compound formation.
Pharmacokinetics
As a water-soluble solid , it is likely to have good bioavailability
Result of Action
The molecular effect of glycine methyl ester hydrochloride’s action is the formation of peptides and cyclophosphazene compounds with amino acid esters as side groups . On a cellular level, these peptides and compounds can interact with various biological systems, depending on their specific amino acid sequences.
Action Environment
Environmental factors can influence the action, efficacy, and stability of glycine methyl ester hydrochloride. The hydrochloride form of the compound is shelf-stable . Therefore, the storage conditions significantly impact the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
Glycine methyl ester hydrochloride plays a significant role in biochemical reactions. It is used to synthesize cyclophosphazene compounds with amino acid esters as side groups . Additionally, it can be utilized to synthesize peptides in an aqueous medium, which makes it a green method for peptide formation
Cellular Effects
The specific cellular effects of Glycine methyl ester hydrochloride are not well-documented in the literature. As a derivative of the amino acid glycine, it may have similar effects. Glycine is found as a biological molecule in the central nervous system and has an inhibitory effect, especially in the spinal cord, brainstem, and retina . It is also a precursor to proteins .
Molecular Mechanism
It can be prepared by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . Upon treatment with base, the salt converts to glycine methyl ester .
Temporal Effects in Laboratory Settings
Glycine methyl ester hydrochloride and other esters of glycine are not shelf-stable, tending to polymerize when stored at room temperature . The hydrochloride form of Glycine methyl ester is shelf-stable .
Metabolic Pathways
The specific metabolic pathways involving Glycine methyl ester hydrochloride are not well-documented in the literature. As a derivative of the amino acid glycine, it may be involved in similar metabolic pathways. Glycine can be generated from choline, glycine oxalate, betaine (trimethylglycine), glucose (via serine), during the endogenous synthesis of L-carnitine and likely from threonine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{COOH} + 2 \text{TMSCl} \rightarrow \text{NH}_2\text{CH}_2\text{COOTMS} + \text{HCl} ] [ \text{NH}_2\text{CH}_2\text{COOTMS} + \text{CH}_3\text{OH} \rightarrow \text{NH}_2\text{CH}_2\text{COOCH}_3 + \text{TMSOH} ] Upon treatment with a base, the salt converts to glycine methyl ester .
Industrial Production Methods
In industrial settings, glycine methyl ester hydrochloride is often produced by adding glycine to methanol and then introducing concentrated sulfuric acid. The mixture is refluxed, and the resulting solution is concentrated. The concentrated solution is then added to purified water, and the pH is adjusted using ammonium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Polymerization: Glycine methyl ester tends to polymerize when stored at room temperature, forming diketopiperazine.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of glycine methyl ester hydrochloride.
Methanol: Acts as a solvent and reactant in the esterification process.
Bases: Used to convert the hydrochloride salt to the free ester form.
Major Products Formed
Diketopiperazine: Formed through polymerization of glycine methyl ester.
Glycine Methyl Ester: The primary product obtained after treatment with a base.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine Ethyl Ester Hydrochloride
- L-Serine Methyl Ester Hydrochloride
- L-Histidine Methyl Ester Dihydrochloride
Uniqueness
Glycine methyl ester hydrochloride is unique due to its stability as a hydrochloride salt, which prevents polymerization and degradation that are common in other glycine esters. This stability makes it a valuable reagent in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQRGFWWJBEXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
616-34-2 (Parent) | |
| Record name | Methyl glycinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20205358 | |
| Record name | Methyl glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Glycine methyl ester hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20966 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5680-79-5 | |
| Record name | Glycine methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl glycinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5680-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl glycinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl glycinate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9RMX6E8BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















